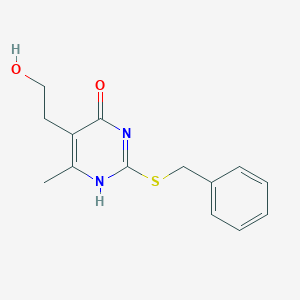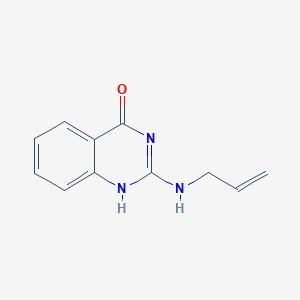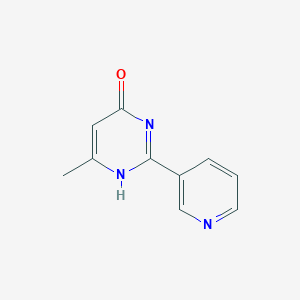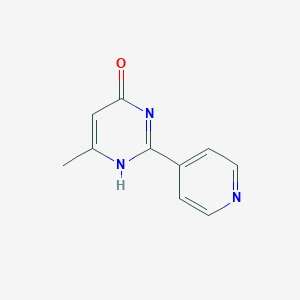![molecular formula C12H19N3O5 B7786780 ethyl N-[(2Z)-2-[(morpholin-4-ylamino)methylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786780.png)
ethyl N-[(2Z)-2-[(morpholin-4-ylamino)methylidene]-3-oxobutanoyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl N-[(2Z)-2-[(morpholin-4-ylamino)methylidene]-3-oxobutanoyl]carbamate is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Chemical Synthesis: This involves the use of specific reagents and catalysts under controlled conditions to produce the desired compound.
Industrial Production: Large-scale production may involve optimized processes to ensure high yield and purity. This can include the use of automated systems and advanced technologies to streamline the synthesis process.
Chemical Reactions Analysis
ethyl N-[(2Z)-2-[(morpholin-4-ylamino)methylidene]-3-oxobutanoyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: In this reaction, one atom or group of atoms in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
ethyl N-[(2Z)-2-[(morpholin-4-ylamino)methylidene]-3-oxobutanoyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological assays and experiments to study its effects on different biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy in treating various conditions.
Industry: this compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
Molecular Targets: These may include enzymes, receptors, or other proteins that the compound interacts with to produce its effects.
Pathways: The compound may influence various biochemical pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
ethyl N-[(2Z)-2-[(morpholin-4-ylamino)methylidene]-3-oxobutanoyl]carbamate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: Known for its antibacterial properties.
CID 6540461: Used in various chemical synthesis processes.
CID 5362065: Another compound with significant biological activity.
CID 5479530: Known for its pharmacological actions.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the list of important chemical compounds in scientific research.
Properties
IUPAC Name |
ethyl N-[(2Z)-2-[(morpholin-4-ylamino)methylidene]-3-oxobutanoyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5/c1-3-20-12(18)14-11(17)10(9(2)16)8-13-15-4-6-19-7-5-15/h8,13H,3-7H2,1-2H3,(H,14,17,18)/b10-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGOAIJZENENIE-NTMALXAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNN1CCOCC1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NN1CCOCC1)/C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-hydroxyethyl)-6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7786708.png)
![2-[(3-chlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7786716.png)


![(3Z)-3-[(4-fluorophenyl)hydrazinylidene]-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B7786740.png)


![N'-[(1Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B7786761.png)
![3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B7786767.png)


![(3Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea](/img/structure/B7786801.png)
![N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-methoxyiminoformamide](/img/structure/B7786807.png)
